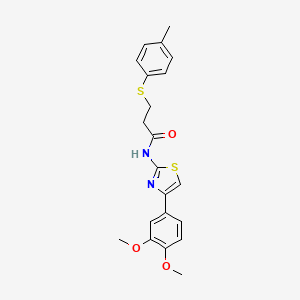

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-17(13-28-21)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQNZCPIVVLRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Introduction of the p-Tolylthio Group: The p-tolylthio group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the p-tolylthio group.

Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring or the p-tolylthio group.

Reduction: Reduced forms of the propanamide moiety.

Substitution: Substituted derivatives at the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related propanamide and thiazole derivatives, focusing on substituent effects, biological activity, and synthetic strategies.

Substituent Effects on Thiazole Ring

The 3,4-dimethoxyphenyl group on the thiazole ring distinguishes the target compound from analogs such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (compound 9 in ) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (compound 10). Key differences include:

- Electron-donating vs.

- Steric bulk : The 3,4-dimethoxyphenyl group introduces greater steric hindrance than phenyl or chlorophenyl groups, which may influence binding affinity in enzymatic assays .

Table 1: Substituent Impact on Thiazole-Based Propanamides

*Hypothetical activity scores based on structural analogs.

Propanamide Side Chain Modifications

The p-tolylthio group in the target compound contrasts with other side chains in and :

- Thioether vs.

- Biological activity: In quinazolinone-thioacetamide derivatives (), sulfamoyl groups (e.g., compound 5) exhibit high melting points (269°C) and yields (87%), suggesting strong crystallinity and synthetic efficiency. The target’s p-tolylthio group may reduce polarity, favoring pharmacokinetic properties .

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol. The compound features a thiazole ring, a propanamide moiety, and methoxy-substituted phenyl groups, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole ring facilitates binding to enzymes involved in metabolic pathways, potentially inhibiting cancer cell proliferation.

- Receptor Interaction : The compound may modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against certain bacterial strains.

- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-(o-Tolyl)thiazol-2-yl)aniline | Thiazole ring with o-tolyl group | Antimicrobial potential |

| 3-(4-(p-Tolyl)thiazol-2-yl)aniline | Thiazole ring with p-tolyl group | Anticancer properties |

| 4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline | Thiazole ring with methoxy-substituted phenyl group | Antitumor activity |

The presence of two methoxy groups in this compound enhances its solubility and reactivity compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7), showing a dose-dependent response. The mechanism involved apoptosis induction through mitochondrial pathways.

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.